molecular formula C7H5ClF3NO B11746112 (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol

(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B11746112
M. Wt: 211.57 g/mol
InChI Key: OMVGUWXEJSWXGX-UHFFFAOYSA-N
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Description

(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C7H5ClF3NO. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a pyridinyl methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with formaldehyde in the presence of a reducing agent to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)aldehyde or (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)carboxylic acid .

Scientific Research Applications

(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study the interactions of chloro and trifluoromethyl groups with biological macromolecules.

    Medicine: It is investigated for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets compared to its similar compounds .

Properties

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

IUPAC Name

[6-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C7H5ClF3NO/c8-6-5(7(9,10)11)2-1-4(3-13)12-6/h1-2,13H,3H2

InChI Key

OMVGUWXEJSWXGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CO)Cl)C(F)(F)F

Origin of Product

United States

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